6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine
CAS No.: 945896-76-4
Cat. No.: VC8476887
Molecular Formula: C11H9Cl2N3
Molecular Weight: 254.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 945896-76-4 |
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Molecular Formula | C11H9Cl2N3 |
Molecular Weight | 254.11 g/mol |
IUPAC Name | 6-chloro-N-[(4-chlorophenyl)methyl]pyrimidin-4-amine |
Standard InChI | InChI=1S/C11H9Cl2N3/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H,14,15,16) |
Standard InChI Key | GOVZDEXTIMDLQK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Cl |
Canonical SMILES | C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
6-Chloro-N-(4-chlorobenzyl)pyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, which are integral to nucleic acids and numerous pharmaceuticals. The molecule features a pyrimidine ring substituted with a chlorine atom at the 6-position and an amine group at the 4-position, which is further functionalized with a 4-chlorobenzyl moiety.
Molecular Formula and Weight
Synthesis and Manufacturing
The synthesis of 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine involves nucleophilic substitution and coupling reactions, as detailed in studies on related pyrimidine derivatives .
Route 1: Nucleophilic Displacement
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Starting material: 6-Chloropyrimidin-4-amine.
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Reaction: Treatment with 4-chlorobenzylamine under microwave irradiation or thermal conditions facilitates displacement of the chlorine atom at the 6-position .
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Conditions: Solvents such as dimethylformamide (DMF) or ethanol, temperatures of 80–120°C, and reaction times of 12–24 hours .
Route 2: Multi-Step Functionalization
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Intermediate formation: Coupling of 6-chloropyrimidine-4-carboxylic acid with aniline derivatives using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .
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Amination: Subsequent displacement of the 6-chloro group with 4-chlorobenzylamine .
Reaction Optimization
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Yield: Typical yields range from 60% to 85%, depending on the purity of starting materials and reaction conditions .
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Purity: Purification via recrystallization or column chromatography achieves >95% purity .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
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Nucleophilic Displacement | 4-Chlorobenzylamine, DMF, 100°C, 18h | 78 |
Amide Coupling | HATU, DIPEA, DCM, rt, 12h | 82 |
Physicochemical Properties
Thermal Stability
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Melting point: Analogous compounds, such as (6-chloro-pyrimidin-4-yl)-dimethyl-amine, exhibit melting points of 102–103°C . The bulkier 4-chlorobenzyl group in the target compound likely elevates this value, though experimental data are needed.
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Boiling point: Estimated at 271.4±20.0°C based on similar pyrimidines .
Solubility
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Aqueous solubility: Low solubility in water (logP ≈ 2.83) , necessitating organic solvents (e.g., DMSO, ethanol) for biological assays.
Property | Value/Description |
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Molecular Weight | 270.11 g/mol |
LogP | ~2.83 (predicted) |
Melting Point | >100°C (estimated) |
Solubility in DMSO | >10 mM |
Biological Activity and Applications
Kinase Inhibition
The morpholinopropyl analogue (6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine) inhibits kinases involved in cancer progression. The 4-chlorobenzyl group may enhance lipophilicity, improving membrane permeability and target engagement.
Comparison with Structural Analogues
Chloro vs. Fluoro Substitutions
Replacing the 4-chlorobenzyl group with a 4-fluorobenzyl moiety (as in 6-chloro-N-(4-fluorophenyl)pyrimidin-4-amine) reduces molecular weight (223.63 g/mol) and alters electronic properties, potentially affecting binding affinities .
Dimethylamine vs. Benzylamine Derivatives
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine (CAS 31058-83-0) lacks the aromatic benzyl group, resulting in lower molecular weight (157.6 g/mol) and distinct pharmacokinetics .
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